molecular formula C12H16N2O B1365427 1-Phenylpiperidine-4-carboxamide CAS No. 170353-34-1

1-Phenylpiperidine-4-carboxamide

Cat. No. B1365427
Key on ui cas rn: 170353-34-1
M. Wt: 204.27 g/mol
InChI Key: ZJYUUAQHPGQMQO-UHFFFAOYSA-N
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Patent
US07709481B2

Procedure details

2.0 g palladium on charcoal (10%) were added to a solution of 22.7 g 4-Carbamoyl-1-phenyl-pyridinium hydrochloride in 500 ml ethanol EtOH. The reaction mixture was stirred at room temperature under an atmosphere of hydrogen at 3 bar for one hour. The catalyst was filtered off through a pad of celite and washed with ethanol. The filtrate was evaporated in vacuo. The resulting residue was purified by flash chromatography on silica gel with the eluent ethyl acetate:methanol=9:1=>4:1 to obtain 6.9 g 1-Phenyl-piperidine-4-carboxylic acid amide as a solid.
Name
4-Carbamoyl-1-phenyl-pyridinium hydrochloride
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
ethanol EtOH
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:10]=[CH:9][N+:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)(=[O:4])[NH2:3]>[Pd].C(O)C.CCO>[C:11]1([N:8]2[CH2:9][CH2:10][CH:5]([C:2]([NH2:3])=[O:4])[CH2:6][CH2:7]2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:0.1,3.4|

Inputs

Step One
Name
4-Carbamoyl-1-phenyl-pyridinium hydrochloride
Quantity
22.7 g
Type
reactant
Smiles
Cl.C(N)(=O)C1=CC=[N+](C=C1)C1=CC=CC=C1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
ethanol EtOH
Quantity
500 mL
Type
solvent
Smiles
C(C)O.CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under an atmosphere of hydrogen at 3 bar for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a pad of celite
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography on silica gel with the eluent ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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